molecular formula C9H9N3O3 B3060066 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate CAS No. 1609406-79-2

3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate

Cat. No.: B3060066
CAS No.: 1609406-79-2
M. Wt: 207.19
InChI Key: PLJKZWDSXXOVQQ-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate is a chemical compound with the molecular formula C9H7N3O2·H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a triazole ring attached to a benzoic acid moiety, which imparts specific reactivity and functionality to the molecule .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that the compound may target proteins or pathways involved in cell proliferation.

Mode of Action

It’s known that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate might interact with its targets to disrupt normal cell functions, leading to programmed cell death.

Result of Action

Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis . This suggests that the compound may have similar effects, disrupting normal cell functions and leading to cell death.

Preparation Methods

The synthesis of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate typically involves the reaction of 3-(1H-1,2,4-Triazol-5-yl)benzoic acid with water. The preparation can be carried out through various synthetic routes, including:

Chemical Reactions Analysis

3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The triazole ring and benzoic acid moiety can participate in substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reaction conditions such as temperature, pressure, and solvent choice being critical for the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized derivatives of the original compound.

Scientific Research Applications

3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

3-(1H-1,2,4-Triazol-5-yl)benzoic acid hydrate can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)benzoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.H2O/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8;/h1-5H,(H,13,14)(H,10,11,12);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJKZWDSXXOVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-79-2
Record name Benzoic acid, 3-(1H-1,2,4-triazol-5-yl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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